

# An In-depth Technical Guide to the Synthesis and Manufacturing of Tolyfluanid

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## Compound of Interest

Compound Name: Tolyfluanid

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## Abstract

This technical guide provides a comprehensive overview of the synthesis pathways and manufacturing processes for **Tolyfluanid** (N-[[dichloro(fluoro)methyl]sulfonyl]-N',N'-dimethyl-N-(4-methylphenyl)sulfuric diamide), a broad-spectrum fungicide. The document details the primary chemical reactions, intermediate compounds, and reaction conditions. Quantitative data from cited literature is summarized, and detailed experimental protocols are provided for key synthetic steps. Additionally, diagrams of the synthesis pathways are presented to facilitate a clear understanding of the chemical transformations involved.

## Introduction

**Tolyfluanid** is a synthetic fungicide belonging to the sulfamide class of chemicals. It is effective against a wide range of fungal pathogens on various crops. Understanding its synthesis is crucial for researchers involved in the development of new fungicides and for professionals in the agrochemical industry. This guide outlines the two primary synthesis routes for **Tolyfluanid**, providing detailed procedural information where available in the public domain.

## Synthesis Pathways

There are two principal pathways reported for the synthesis of **Tolyfluanid**. Both routes involve the formation of a key sulfamide intermediate, which is then reacted with a dichlorofluoromethylthio moiety.

## Pathway 1: From Dimethylamine and Sulfuryl Chloride

This pathway begins with the reaction of dimethylamine and sulfuryl chloride to form dimethylaminosulfonyl chloride. This intermediate is then reacted with p-toluidine. The resulting N,N-dimethyl-N'-p-tolylsulfamide is subsequently reacted with dichlorofluoromethanesulfonyl chloride to yield **Tolyfluanid**.<sup>[1]</sup>

Reaction Scheme:

- $(\text{CH}_3)_2\text{NH} + \text{SO}_2\text{Cl}_2 \rightarrow (\text{CH}_3)_2\text{NSO}_2\text{Cl} + \text{HCl}$
- $(\text{CH}_3)_2\text{NSO}_2\text{Cl} + \text{CH}_3\text{C}_6\text{H}_4\text{NH}_2 \rightarrow (\text{CH}_3)_2\text{NSO}_2\text{NHC}_6\text{H}_4\text{CH}_3 + \text{HCl}$
- $(\text{CH}_3)_2\text{NSO}_2\text{NHC}_6\text{H}_4\text{CH}_3 + \text{ClSCFCl}_2 \rightarrow \text{C}_{10}\text{H}_{13}\text{Cl}_2\text{FN}_2\text{O}_2\text{S}_2 + \text{HCl}$

## Pathway 2: From 4-Methylbenzenesulfonyl Chloride and Dimethylamine

In an alternative industrial synthesis route, 4-methylbenzenesulfonyl chloride (tosyl chloride) reacts with dimethylamine to form an N,N-dimethyl-p-toluenesulfonamide intermediate. This intermediate is then reacted with a dichlorofluoromethylthio reagent to produce **Tolyfluanid**.

Reaction Scheme:

- $\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{Cl} + (\text{CH}_3)_2\text{NH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{N}(\text{CH}_3)_2 + \text{HCl}$
- $\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{N}(\text{CH}_3)_2 + \text{Dichlorofluoromethylthio reagent} \rightarrow \text{Tolyfluanid}$

## Detailed Experimental Protocols

While precise, industrial-scale protocols are often proprietary, the following sections provide detailed methodologies for the key synthetic steps based on available literature.

## Synthesis of N,N-Dimethyl-N'-p-tolylsulfamide (Intermediate for Pathway 1)

The synthesis of this key intermediate can be achieved through the reaction of dimethylaminosulfonyl chloride with p-toluidine.

Materials:

- Dimethylaminosulfonyl chloride
- p-Toluidine
- Pyridine (or other suitable base)
- Anhydrous dichloromethane (or other suitable aprotic solvent)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve p-toluidine (1.0 equivalent) and a suitable base like pyridine (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane.
- Cool the mixture in an ice bath while stirring.
- Slowly add a solution of dimethylaminosulfonyl chloride (1.1 equivalents) in the same solvent to the flask over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude N,N-dimethyl-N'-p-tolylsulfamide by recrystallization or column chromatography.

## Synthesis of Dichlorofluoromethanesulfonyl Chloride (Key Reagent)

The synthesis of this crucial reagent was developed in the late 1950s. An industrial method involves the reaction of trichloromethanesulfonyl chloride with hydrogen fluoride. This process requires specialized equipment to handle the corrosive reagents and to control the reaction conditions, such as elevated temperature and pressure. Vigorous stirring is essential to increase the yield.

## Final Step: Reaction of N,N-Dimethyl-N'-p-tolylsulfamide with Dichlorofluoromethanesulfonyl Chloride

The final step in the synthesis of **Tolyfluanid** involves the reaction of the N,N-dimethyl-N'-p-tolylsulfamide intermediate with dichlorofluoromethanesulfonyl chloride. This reaction introduces the active fungicidal moiety to the molecule.

**General Procedure:** The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed. The specific reaction conditions, such as solvent, temperature, and reaction time, need to be precisely controlled to ensure a high yield and purity of the final product.

## Manufacturing Process

The industrial manufacturing of **Tolyfluanid** requires precise control over several parameters to ensure high purity and yield.

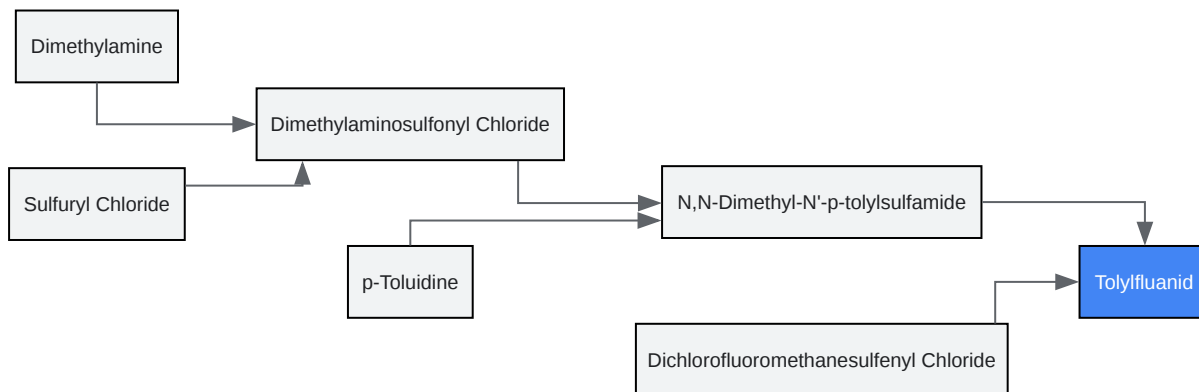
## Key Manufacturing Steps:

- **Reaction:** The chemical reactions are carried out in industrial reactors under controlled temperature, pressure, and pH.
- **Crystallization:** After the synthesis is complete, the crude **Tolyfluanid** is purified by crystallization. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified product to crystallize out of the solution.
- **Filtration:** The crystallized **Tolyfluanid** is separated from the solvent and impurities by filtration.
- **Drying:** The filtered product is then dried to remove any remaining solvent.
- **Formulation:** The pure, dried **Tolyfluanid** is then formulated into a commercial product, which may involve mixing it with other active ingredients, adjuvants, and carriers.

## Quantitative Data Summary

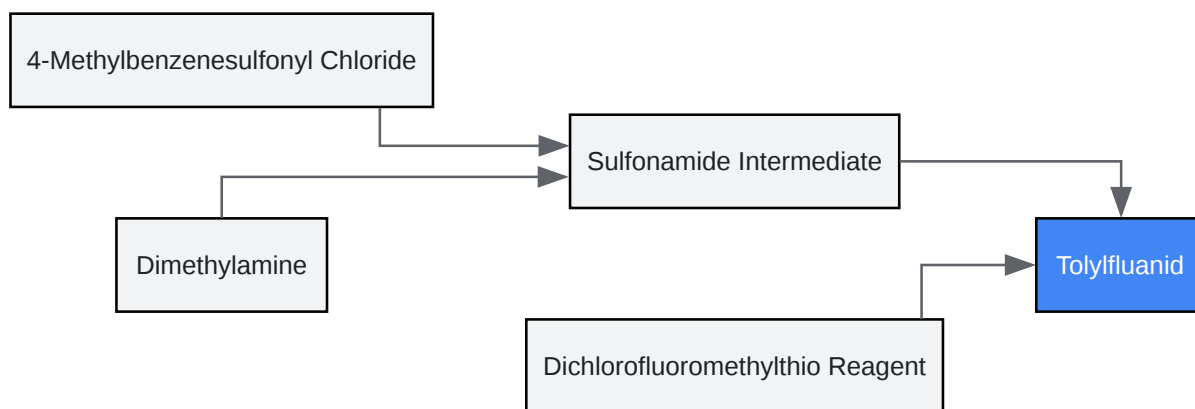
Parameter	Value	Reference
Tolyfluanid Properties		
Melting Point	93-96 °C	[1]
Molar Mass	347.24 g/mol	[1]
Density	1.52 g/cm <sup>3</sup>	[1]
Water Solubility (20 °C)	0.9 mg/L	[1]
Intermediate Properties		
Dichlorofluoromethanesulfenyl Chloride Boiling Point	97-99.5 °C	

## Synthesis Pathway Diagrams



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Caption: Synthesis Pathway 1 for **Tolyfluanid**.



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## References

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

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